molecular formula C24H25N3O6 B2891084 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one CAS No. 903262-98-6

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one

Cat. No. B2891084
CAS RN: 903262-98-6
M. Wt: 451.479
InChI Key: PGZXVUPWLFEMSL-UHFFFAOYSA-N
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Description

2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one is a useful research compound. Its molecular formula is C24H25N3O6 and its molecular weight is 451.479. The purity is usually 95%.
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Scientific Research Applications

Genotoxicity and Pharmacology

A study by Kalgutkar et al. (2007) explored the genotoxicity of related compounds, focusing on a selective 5-HT2C agonist with potential obesity treatment applications. This research provides insight into the metabolic activation and DNA interaction of similar compounds, highlighting the relevance in pharmacological contexts (Kalgutkar et al., 2007).

Crystal Structure Analysis

Castillo et al. (2009) investigated structures related to 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one, focusing on their crystal structures. This research is crucial for understanding molecular interactions and structural properties, which are vital in drug design and material science (Castillo et al., 2009).

Antimicrobial and Anticonvulsant Activities

The antimicrobial and anticonvulsant potential of derivatives of similar compounds was explored by Bektaş et al. (2007). This highlights the diverse applications of these compounds in treating infections and neurological disorders (Bektaş et al., 2007).

Synthesis and Pharmacological Properties

Mahmoud et al. (2017) focused on synthesizing various fused oxazine derivatives, including compounds structurally related to 2-((4-(2-methoxyphenyl)piperazin-1-yl)methyl)-5-((3-nitrobenzyl)oxy)-4H-pyran-4-one. Their research sheds light on the synthesis process and the potential pharmacological activities of these compounds (Mahmoud et al., 2017).

Biochemical Applications

Gul et al. (2019) synthesized new Mannich bases using compounds with similar structures and evaluated their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. This study is significant for understanding the biochemical applications and potential therapeutic uses of these compounds (Gul et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .

Mode of Action

The compound interacts with its targets, the alpha1-adrenergic receptors, in a similar way to other arylpiperazine based alpha1-adrenergic receptors antagonists . It has been found to inhibit the reuptake and induce the release of monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism . The compound’s interaction with these receptors can affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Most of the novel compounds showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM . The results identified promising lead compounds and highlighted six compounds that exhibited an acceptable pharmacokinetic profile .

Result of Action

The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By inhibiting the reuptake and inducing the release of monoamine neurotransmitters, it can affect the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . This can have therapeutic implications for a range of disorders, as mentioned above.

properties

IUPAC Name

2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-5-[(3-nitrophenyl)methoxy]pyran-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-31-23-8-3-2-7-21(23)26-11-9-25(10-12-26)15-20-14-22(28)24(17-32-20)33-16-18-5-4-6-19(13-18)27(29)30/h2-8,13-14,17H,9-12,15-16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGZXVUPWLFEMSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=O)C(=CO3)OCC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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